molecular formula C12H20ClNO B1454891 3-[4-(Propan-2-yloxy)phenyl]propan-1-amine hydrochloride CAS No. 1193388-53-2

3-[4-(Propan-2-yloxy)phenyl]propan-1-amine hydrochloride

Cat. No.: B1454891
CAS No.: 1193388-53-2
M. Wt: 229.74 g/mol
InChI Key: WQGLWQOFSIUKLZ-UHFFFAOYSA-N
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Description

3-[4-(Propan-2-yloxy)phenyl]propan-1-amine hydrochloride is a useful research compound. Its molecular formula is C12H20ClNO and its molecular weight is 229.74 g/mol. The purity is usually 95%.
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Biological Activity

3-[4-(Propan-2-yloxy)phenyl]propan-1-amine hydrochloride, also known as 1-amino-1-[4-(propan-2-yloxy)phenyl]propan-2-ol hydrochloride, is a compound with significant potential in pharmacological applications. Its unique structure, characterized by an amino group and a phenyl ring substituted with a propan-2-yloxy group, allows it to interact with various biological targets, making it a subject of interest in neuropharmacology and other therapeutic areas.

Chemical Structure and Properties

The chemical formula of this compound is C12H17ClNO2. Its structure can be represented as follows:

C12H17ClNO2\text{C}_{12}\text{H}_{17}\text{Cl}\text{N}\text{O}_{2}

This compound features:

  • An amino group (-NH2)
  • A propan-2-yloxy substituent on the phenyl ring
  • A secondary alcohol functionality

The biological activity of this compound is primarily attributed to its ability to modulate enzyme activities and interact with various receptors. Initial studies suggest that it may influence neurotransmitter systems, potentially affecting mood and cognitive functions. The specific mechanisms are still under investigation, but potential pathways include:

  • Receptor Modulation : Binding to neurotransmitter receptors, which may alter signaling pathways.
  • Enzyme Interaction : Modulating the activity of enzymes involved in metabolic processes.

Biological Activity and Therapeutic Applications

Research indicates that this compound may have applications in several therapeutic areas:

  • Neuropharmacology : Potential effects on mood regulation and cognitive enhancement.
  • Anti-inflammatory Therapies : Possible modulation of inflammatory pathways.
  • Antimicrobial Properties : Preliminary studies suggest activity against certain pathogens.

Case Studies

Several studies have explored the biological activity of similar compounds, providing insights into the potential effects of this compound:

StudyFindings
Leung et al. (2020)Identified new scaffolds with selective antibacterial activity against N. meningitidis and H. influenzae; suggests structural modifications could enhance efficacy .
Baker et al. (2011)Discussed the role of aryloxyaminopropanol derivatives as β-blockers, indicating potential cardiovascular applications .
Fumagalli et al. (2020)Highlighted anticancer activities in related compounds, suggesting broader therapeutic potential .

Comparative Analysis with Related Compounds

The following table compares this compound with structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
1-Amino-1-[4-(propan-2-yloxy)phenyl]butan-2-ol hydrochlorideLonger carbon chainPotentially different reactivity
1-Amino-1-[4-(methoxyphenyl)]propan-2-ol hydrochlorideMethoxy group substitutionVariations in solubility and receptor interaction
3-Amino-1-phenyl-4-propan-2-ylenepyridazineContains a pyridazine moietyAntimicrobial activity against Chlamydia

Properties

IUPAC Name

3-(4-propan-2-yloxyphenyl)propan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO.ClH/c1-10(2)14-12-7-5-11(6-8-12)4-3-9-13;/h5-8,10H,3-4,9,13H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQGLWQOFSIUKLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)CCCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1193388-53-2
Record name Benzenepropanamine, 4-(1-methylethoxy)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1193388-53-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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